molecular formula C17H21ClFNO3 B2619126 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902936-39-3

3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2619126
CAS No.: 1902936-39-3
M. Wt: 341.81
InChI Key: DVWIWRZABHNCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a chlorinated and fluorinated aromatic ring, a benzodioxin moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated and fluorinated aromatic ring, followed by the formation of the benzodioxin moiety. The final step involves the coupling of these intermediates with a propanamide group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other amides with chlorinated and fluorinated aromatic rings or those containing benzodioxin moieties. Examples include:

  • 3-(2-chloro-6-fluorophenyl)-N-(piperidin-4-yl)propanamide
  • 3-(2-chloro-6-fluorophenyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could result in unique reactivity, binding affinity, or pharmacological effects.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chloro-6-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-3,11,15-16H,4-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWIWRZABHNCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CCC3=C(C=CC=C3Cl)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.